5-Cyano-1h-pyrrolo[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
5-Cyano-1h-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-1h-pyrrolo[3,2-b]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine and pyrrole derivatives under specific conditions. For example, the reaction may involve the use of strong acids or bases as catalysts, and the reaction temperature and time need to be carefully controlled to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography, and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-1h-pyrrolo[3,2-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or alkylating agents are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
5-Cyano-1h-pyrrolo[3,2-b]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: It serves as a precursor in the development of pharmaceuticals targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Cyano-1h-pyrrolo[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets in biological systems. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid: This compound is structurally similar but lacks the cyano group.
Indole derivatives: These compounds share a similar heterocyclic structure but differ in the arrangement of nitrogen atoms and functional groups.
Uniqueness
5-Cyano-1h-pyrrolo[3,2-b]pyridine-2-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying various biological processes.
Properties
CAS No. |
800401-53-0 |
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Molecular Formula |
C9H5N3O2 |
Molecular Weight |
187.15 g/mol |
IUPAC Name |
5-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H5N3O2/c10-4-5-1-2-6-7(11-5)3-8(12-6)9(13)14/h1-3,12H,(H,13,14) |
InChI Key |
FYMNETUBQDEDKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(=O)O)N=C1C#N |
Origin of Product |
United States |
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